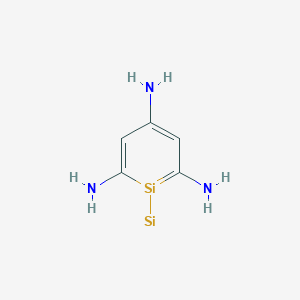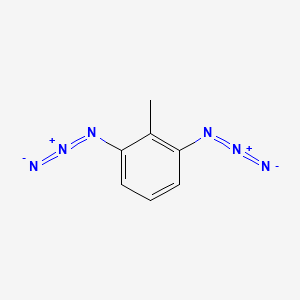![molecular formula C11H12ClNO2S B15168358 S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate CAS No. 614760-02-0](/img/structure/B15168358.png)
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate: is a chemical compound with the molecular formula C11H12ClNO2S It is known for its unique structure, which includes a chloroacetamido group attached to a phenyl ring, further linked to an ethanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate typically involves the reaction of 3-(2-chloroacetamido)benzyl chloride with ethanethiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced, especially at the chloroacetamido group, to yield corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetamido group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive chloroacetamido group.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate involves its interaction with biological molecules through its reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various molecular pathways, depending on the specific biological target.
Comparaison Avec Des Composés Similaires
- Ethanethioic acid, S-[[3-[(chloroacetyl)amino]phenyl]methyl] ester .
- Phenyliodine(III) diacetate (PIDA) .
Comparison: While S-{[3-(2-Chloroacetamido)phenyl]methyl} ethanethioate shares some structural similarities with these compounds, it is unique in its specific functional groups and their arrangement. This uniqueness can lead to different reactivity and applications, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
614760-02-0 |
|---|---|
Formule moléculaire |
C11H12ClNO2S |
Poids moléculaire |
257.74 g/mol |
Nom IUPAC |
S-[[3-[(2-chloroacetyl)amino]phenyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H12ClNO2S/c1-8(14)16-7-9-3-2-4-10(5-9)13-11(15)6-12/h2-5H,6-7H2,1H3,(H,13,15) |
Clé InChI |
JODMPDNSEIWONF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1=CC(=CC=C1)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[(S)-Cyclohexanesulfinyl]ethenyl}benzene](/img/structure/B15168277.png)
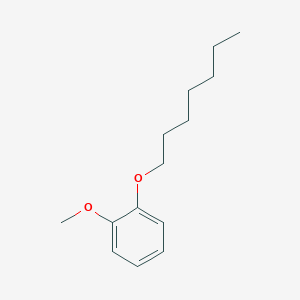
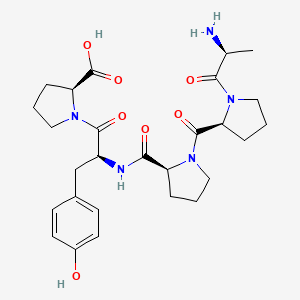
![2-Benzofurancarboxamide, N-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-](/img/structure/B15168296.png)
![Diethyl [2-(hex-1-yn-1-yl)phenyl]phosphonate](/img/structure/B15168303.png)
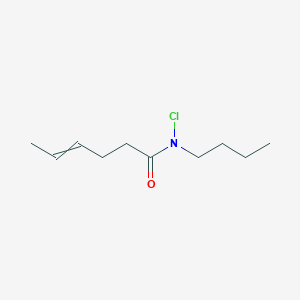
![(2R,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B15168321.png)

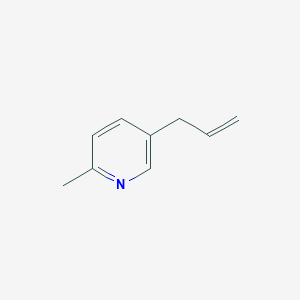
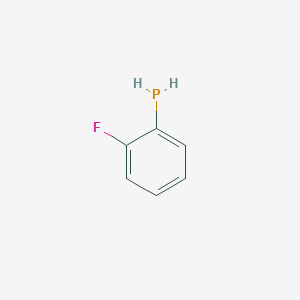
![Acetyl chloride,[(3-methyl-1-oxobutyl)amino]-](/img/structure/B15168342.png)

